Methyl 4-formamidothiophene-3-carboxylate
Overview
Description
“Methyl 4-formamidothiophene-3-carboxylate” is a chemical compound with the formula C7H7NO3S . It has a molecular weight of 185.20 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a reaction involving methyl 4-amino-3-thenoate, sodium acetate trihydrate, and formic acid . The mixture is heated at 95°C for 1 hour. After cooling, the solution is poured into water and filtered to yield the product .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
One area of application involves the study of hydrogen bonding and crystal structures in compounds structurally related to Methyl 4-formamidothiophene-3-carboxylate. For instance, research on anticonvulsant enaminones demonstrates the significance of molecular conformation and intermolecular interactions in determining the physical and chemical properties of these compounds (Kubicki, Bassyouni, & Codding, 2000). Understanding these interactions can be crucial for designing materials with desired properties for electronic, optical, or pharmaceutical applications.
Reductive Functionalization of CO2
Another scientific application is the carboxylate-promoted reductive functionalization of CO2, a process that can convert CO2 into valuable chemicals such as methylamines, leveraging compounds similar to this compound for catalysis (Liu, Qiao, Li, & He, 2017). This research highlights the potential of using related chemical structures in environmental sustainability efforts, such as carbon capture and utilization technologies.
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another significant application. For example, the development of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives from precursors similar to this compound underlines the compound's utility in medicinal chemistry for producing molecules with potential therapeutic applications (Song, 2007). These findings can aid in the discovery of new drugs and materials with enhanced biological activities.
Electropolymerization and Conductive Polymers
Research into the electropolymerization of derivatives related to this compound contributes to advancements in conductive polymers. These polymers find applications in organic electronics and photovoltaic devices due to their electrical properties and stability (Dong et al., 2016). By understanding the polymerization process and material properties, researchers can develop more efficient and durable electronic devices.
Safety and Hazards
The safety data for “Methyl 4-formamidothiophene-3-carboxylate” suggests several precautions. These include avoiding contact with air and water due to potential violent reactions and possible flash fire. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed. It should not be subjected to grinding, shock, or friction .
Properties
IUPAC Name |
methyl 4-formamidothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)5-2-12-3-6(5)8-4-9/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJXYJGFLBUIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380602 | |
Record name | methyl 4-formamidothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-78-1 | |
Record name | methyl 4-formamidothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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